molecular formula C20H30N2O5S B5258095 5-(4-{[4-(Butan-2-yl)phenyl]sulfonyl}piperazin-1-yl)-3-methyl-5-oxopentanoic acid

5-(4-{[4-(Butan-2-yl)phenyl]sulfonyl}piperazin-1-yl)-3-methyl-5-oxopentanoic acid

Cat. No.: B5258095
M. Wt: 410.5 g/mol
InChI Key: ZMKUGLOVVUPMOZ-UHFFFAOYSA-N
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Description

5-(4-{[4-(Butan-2-yl)phenyl]sulfonyl}piperazin-1-yl)-3-methyl-5-oxopentanoic acid is a complex organic compound with a unique structure that includes a piperazine ring, a sulfonyl group, and a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-{[4-(Butan-2-yl)phenyl]sulfonyl}piperazin-1-yl)-3-methyl-5-oxopentanoic acid typically involves multiple steps, starting with the preparation of the piperazine derivative. The key steps include:

    Formation of the Piperazine Derivative: This involves the reaction of piperazine with 4-(Butan-2-yl)phenyl sulfonyl chloride under basic conditions to form the sulfonyl piperazine intermediate.

    Introduction of the Pentanoic Acid Moiety: The intermediate is then reacted with 3-methyl-5-oxopentanoic acid chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(4-{[4-(Butan-2-yl)phenyl]sulfonyl}piperazin-1-yl)-3-methyl-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(4-{[4-(Butan-2-yl)phenyl]sulfonyl}piperazin-1-yl)-3-methyl-5-oxopentanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(4-{[4-(Butan-2-yl)phenyl]sulfonyl}piperazin-1-yl)-3-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring may interact with neurotransmitter receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-{[4-(Methyl)phenyl]sulfonyl}piperazin-1-yl)-3-methyl-5-oxopentanoic acid
  • 5-(4-{[4-(Ethyl)phenyl]sulfonyl}piperazin-1-yl)-3-methyl-5-oxopentanoic acid

Uniqueness

The uniqueness of 5-(4-{[4-(Butan-2-yl)phenyl]sulfonyl}piperazin-1-yl)-3-methyl-5-oxopentanoic acid lies in its specific structural features, such as the butan-2-yl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

5-[4-(4-butan-2-ylphenyl)sulfonylpiperazin-1-yl]-3-methyl-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5S/c1-4-16(3)17-5-7-18(8-6-17)28(26,27)22-11-9-21(10-12-22)19(23)13-15(2)14-20(24)25/h5-8,15-16H,4,9-14H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKUGLOVVUPMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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